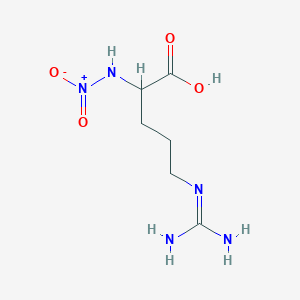
methanesulfonic acid;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid and urea are two distinct compounds with unique properties and applications. Methanesulfonic acid, possessing the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. It is a colorless, odorless liquid with high chemical stability and low toxicity . Urea, with the chemical formula CO(NH₂)₂, is a colorless, crystalline substance that is highly soluble in water and is widely used in fertilizers and various industrial applications.
Métodos De Preparación
Methanesulfonic Acid
Methanesulfonic acid can be synthesized through several methods:
Oxidation of Dimethyl Sulfide: This method involves the oxidation of dimethyl sulfide using oxygen from the air.
Chlorine Oxidation: Developed by the Pennwalt Corporation, this method involves the oxidation of dimethyl sulfide in a water-based emulsion using chlorine.
Direct Activation of Methane: The Grillo-Methane-Sulfonation process developed by Grillo-Werke AG involves the direct activation of methane to produce methanesulfonic acid.
Urea
Urea is typically produced through the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea .
Análisis De Reacciones Químicas
Methanesulfonic Acid
Methanesulfonic acid undergoes various chemical reactions:
Esterification: It acts as a Brønsted acid catalyst in esterification reactions.
Alkylation: It is used in alkylation reactions due to its strong acidity.
Electrochemical Reactions: Methanesulfonic acid-based electrolytes are used in electrochemical applications such as redox flow batteries.
Urea
Urea undergoes several types of reactions:
Aplicaciones Científicas De Investigación
Methanesulfonic Acid
Methanesulfonic acid has a wide range of applications in scientific research:
Green Chemistry: It is used as a reagent for green chemistry due to its strong acidity and low toxicity.
Electroplating: It is used in the electrodeposition of tin-lead solder for electronic applications.
Biodiesel Production: It acts as a catalyst in the production of biodiesel.
Metal Recovery: It is used in extractive metallurgy and lithium-ion battery recycling.
Urea
Urea is extensively used in various fields:
Agriculture: It is a major component of fertilizers.
Medical Research: Urea is used in the synthesis of pharmaceuticals.
Industrial Applications: It is used in the production of plastics and resins.
Mecanismo De Acción
Methanesulfonic Acid
Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a Brønsted acid, donating protons in various chemical reactions. Its high solubility and stability make it an effective catalyst in many industrial processes .
Urea
Urea acts as a nitrogen-release fertilizer in agriculture. It decomposes in the soil to release ammonia, which is then converted to nitrate by soil bacteria, providing essential nutrients for plant growth .
Comparación Con Compuestos Similares
Methanesulfonic Acid
Methanesulfonic acid is compared with other strong acids such as sulfuric acid and hydrochloric acid. Unlike these acids, methanesulfonic acid is non-oxidizing and has lower corrosivity, making it safer and more environmentally friendly .
Urea
Urea is compared with other nitrogen fertilizers such as ammonium nitrate and ammonium sulfate. Urea has the highest nitrogen content among these fertilizers, making it more efficient for agricultural use .
Conclusion
Methanesulfonic acid and urea are versatile compounds with a wide range of applications in various fields. Methanesulfonic acid is valued for its strong acidity and stability, while urea is a crucial component in agriculture and industrial processes. Their unique properties and mechanisms of action make them indispensable in scientific research and industrial applications.
Propiedades
Número CAS |
207308-34-7 |
|---|---|
Fórmula molecular |
C2H8N2O4S |
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
methanesulfonic acid;urea |
InChI |
InChI=1S/CH4N2O.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);1H3,(H,2,3,4) |
Clave InChI |
LILCPQCSZLDGDS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)

![2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B14057017.png)






